

Navigating the Synthesis and Application of Bromo-Pyrazolyl-Pyridines: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine
CAS No.: 1314355-12-8
Cat. No.: B2771568

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a key building block in medicinal chemistry, focusing on the synthesis, characterization, and application of bromo-pyrazolyl-pyridines. A critical point of clarification is addressed regarding the specific isomer, as "**2-Bromo-5-(1H-pyrazol-1-yl)pyridine**" is not readily documented. This guide will focus on the well-characterized and commercially available isomer, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, providing in-depth protocols and theoretical grounding for its use in drug discovery and materials science. We will also briefly touch upon the C-linked isomer, 2-Bromo-5-(1H-pyrazol-3-yl)pyridine, to provide a complete picture for researchers in this field.

Isomer Clarification: Identifying the Target Molecule

A search for "**2-Bromo-5-(1H-pyrazol-1-yl)pyridine**" does not yield a consistently indexed chemical entity with a dedicated CAS number. However, two closely related and synthetically relevant isomers are well-documented:

- 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (Focus of this Guide): In this isomer, the pyridine ring is substituted with a bromine atom at position 5 and a pyrazol-1-yl group at position 2.
- 2-Bromo-5-(1H-pyrazol-3-yl)pyridine: Here, the substitution on the pyridine ring is as the name suggests, but the pyrazole ring is attached via its carbon at position 3 (or 5, due to tautomerism), not the nitrogen at position 1.

Given the specificity of the "pyrazol-1-yl" nomenclature in the original query, it is highly probable that the intended molecule of interest is 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. The reversal of the substituent positions (2,5- vs. 5,2-) is a common point of ambiguity in chemical nomenclature. This guide will therefore proceed with a detailed exploration of this well-characterized and commercially available compound.

Core Compound Profile: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Property	Value	Source
CAS Number	433922-57-7	[1][2][3]
Molecular Formula	C ₈ H ₆ BrN ₃	[1][2][3]
Molecular Weight	224.06 g/mol	[1][4]
Appearance	White solid (typical)	
Purity	Typically ≥95%	[3]

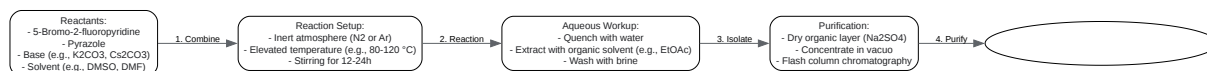
Synthesis and Mechanistic Insights

The primary synthetic route to 5-Bromo-2-(1H-pyrazol-1-yl)pyridine involves a nucleophilic aromatic substitution (S_NAr) reaction.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 5-bromo-2-fluoropyridine with pyrazole. The fluorine atom at the 2-position of the pyridine ring is a good leaving group, activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen.

Experimental Workflow:



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Caption: Synthetic workflow for 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add pyrazole (1.2-1.5 eq) and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
- **Reaction Conditions:** The reaction mixture is heated to 80-120 °C under an inert atmosphere (nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
- **Workup:** Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.

Causality of Experimental Choices:

- **Solvent:** Polar aprotic solvents like DMSO and DMF are chosen to solubilize the reactants and facilitate the S_NAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

- Base: An excess of a moderate base like K_2CO_3 is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion.
- Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as C-F bond cleavage is the rate-determining step.

Spectroscopic Characterization

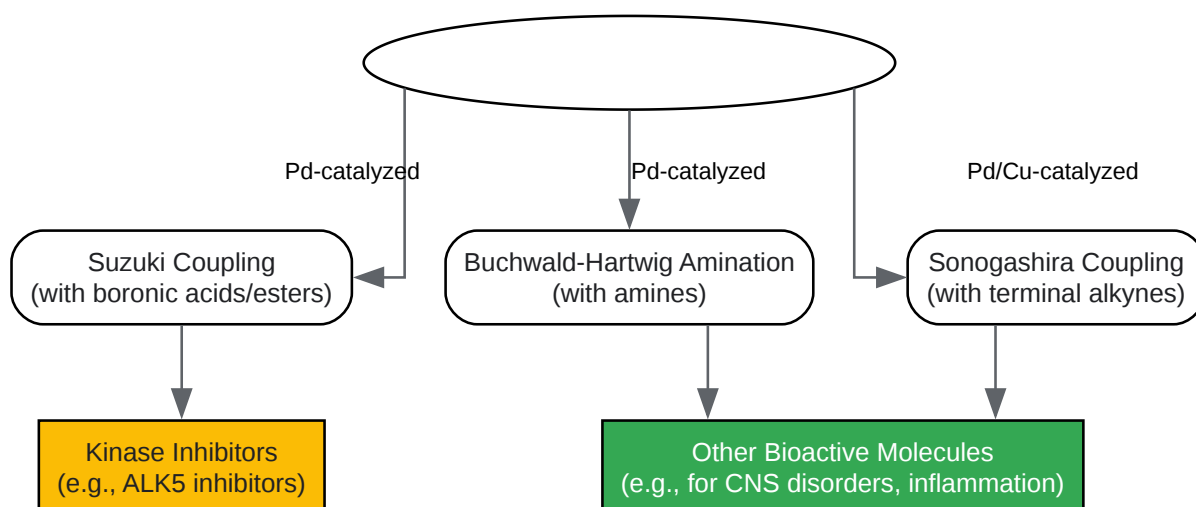
While a dedicated spectrum for 5-Bromo-2-(1H-pyrazol-1-yl)pyridine is not provided in the search results, a similar compound, 2-bromo-5-iodopyridine, has documented NMR data that can provide expected regions for proton signals.[5] For 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, one would expect:

- 1H NMR: Distinct signals for the protons on both the pyridine and pyrazole rings. The pyridine protons will appear as doublets and doublets of doublets in the aromatic region, while the pyrazole protons will also be in the aromatic region, with characteristic coupling constants.
- ^{13}C NMR: Resonances for each unique carbon atom in the molecule. The carbon attached to the bromine will be shifted downfield.
- Mass Spectrometry: The molecular ion peak should be observed at m/z corresponding to the molecular weight (224.06), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[6][7] Bromo-pyrazolyl-pyridines are versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities.

Logical Relationship of Application:



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Caption: Key applications of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine in synthesis.

Kinase Inhibitors

A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent inhibitors of ALK5 (TGF β receptor I kinase).[8] The bromine atom on the pyridine ring serves as a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to explore structure-activity relationships and optimize potency and selectivity.

Other Therapeutic Areas

The pyrazoline and pyrazole cores are associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[9] The ability to functionalize the 5-position of the pyridine ring allows for the synthesis of libraries of compounds for screening against various biological targets.

A Note on 2-Bromo-5-(1H-pyrazol-3-yl)pyridine

For completeness, it is worth noting the isomer 2-Bromo-5-(1H-pyrazol-3-yl)pyridine (CAS: 1199773-82-4, MW: 224.06 g/mol).[4][10] In this case, the pyrazole is linked through a carbon atom. This C-C bond is typically formed through a Suzuki or Stille coupling reaction, where a suitably protected pyrazole boronic acid or stannane is coupled with 2,5-dibromopyridine. This

isomer offers a different vector for chemical space exploration compared to its N-linked counterpart.

Safety and Handling

As with all brominated heterocyclic compounds, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the utility of the bromine atom as a synthetic handle make it a key intermediate for researchers in drug discovery and materials science. Understanding the nuances of its isomerism is crucial for accurate sourcing and successful synthetic campaigns.

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